2,4-Di-O-methyl-D-glucose

Description

Structure

3D Structure

Properties

CAS No. |

19887-43-5 |

|---|---|

Molecular Formula |

C8H16O6 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal |

InChI |

InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |

InChI Key |

UITMJPZVJJKFBV-ULAWRXDQSA-N |

Isomeric SMILES |

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O |

Canonical SMILES |

COC(C=O)C(C(C(CO)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2,4-Di-O-methyl-D-glucose for Scientific Professionals

Introduction: 2,4-Di-O-methyl-D-glucose is a partially methylated monosaccharide derivative of D-glucose (B1605176). Such compounds are of significant interest to researchers in glycobiology and carbohydrate chemistry. They serve as important synthetic intermediates and as standards for the structural analysis of complex carbohydrates, such as polysaccharides and glycoproteins. Understanding the precise location of methyl groups is crucial for elucidating the linkage patterns in these macromolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of 2,4-Di-O-methyl-D-glucose.

Chemical Structure and Properties

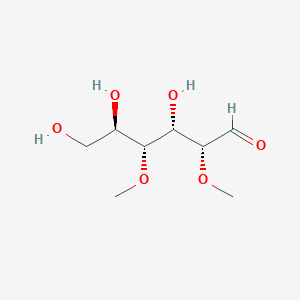

2,4-Di-O-methyl-D-glucose possesses the fundamental pyranose ring structure of glucose, with methyl ether groups specifically at the C2 and C4 positions. The remaining hydroxyl groups at C1 (in its hemiacetal form), C3, and C6 are available for further reactions.

Chemical Structure Diagram

The chemical structure of β-D-glucopyranose with methyl groups at the 2 and 4 positions is depicted below. In aqueous solution, it exists in equilibrium between its α and β anomeric forms and a minor open-chain aldehyde form.

Caption: 2D representation of the chemical structure of β-2,4-Di-O-methyl-D-glucopyranose.

Physicochemical Properties

The following table summarizes key physicochemical properties for 2,4-Di-O-methyl-D-glucose.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₆ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Monoisotopic Mass | 208.09468823 Da | PubChem[1] |

| CAS Number | 19887-43-5 | PubChem[1] |

| IUPAC Name | (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal | PubChem[1] |

| XLogP3 (Computed) | -2.4 | PubChem[1] |

| Physical State | Crystalline solid | Van Cleve & Schaefer, 1955 |

| Specific Rotation [α]²⁵_D | +37.3° (5 min) → +76.5° (equilibrium, c 1.6 in water) for the β-anomer | Van Cleve & Schaefer, 1955 |

Spectroscopic Data

While specific, experimentally-derived spectra for 2,4-Di-O-methyl-D-glucose are not widely available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Signals for two methoxy (B1213986) groups (-OCH₃) would appear as singlets, typically in the range of 3.4-3.6 ppm. The anomeric proton (H-1) would show distinct signals for the α and β forms, with the β-anomer typically appearing upfield (around 4.5-4.8 ppm) with a larger coupling constant (J ≈ 8 Hz) compared to the α-anomer (around 5.2-5.5 ppm, J ≈ 3-4 Hz). Other ring protons would appear in the complex region of 3.0-4.0 ppm. |

| ¹³C NMR | Two distinct signals for the methoxy carbons would be expected around 58-62 ppm. The anomeric carbon (C-1) signals for the α and β forms would be distinct, typically with the β-anomer upfield (around 97 ppm) of the α-anomer (around 93 ppm). The carbons bearing the methyl groups (C-2 and C-4) would show a downfield shift compared to unsubstituted glucose, while adjacent carbons might show slight upfield shifts. Other ring carbons would resonate between 60-85 ppm. |

| Infrared (IR) | A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to O-H stretching of the remaining hydroxyl groups. C-H stretching vibrations from the alkyl and methoxy groups would appear around 2850-3000 cm⁻¹. A strong, complex series of bands in the fingerprint region, particularly between 1150-1000 cm⁻¹, would be characteristic of C-O stretching from the ether and alcohol functionalities.[2] |

| Mass Spectrometry (MS) | The expected molecular ion [M]⁺ for C₈H₁₆O₆ is m/z 208.09. In electrospray ionization (ESI), adducts such as [M+Na]⁺ (m/z 231.08) or [M+H]⁺ (m/z 209.10) would be expected. The fragmentation pattern would likely involve losses of water, formaldehyde, and methanol (B129727) from the molecular ion. |

Experimental Protocols

Synthesis of 2,4-Di-O-methyl-D-glucose

A documented synthesis involves the selective protection of D-glucose, followed by methylation and subsequent deprotection. The following protocol is adapted from the method described by Van Cleve and Schaefer (1955).

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of 2,4-Di-O-methyl-D-glucose.

Detailed Methodology:

-

Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside

-

Dissolve Phenyl β-D-glucopyranoside in anhydrous pyridine.

-

Add a slight molar excess of trityl chloride to the solution.

-

Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water).

-

-

Step 2: Methylation of Phenyl 6-O-trityl-β-D-glucopyranoside

-

Suspend the dried trityl derivative in methyl iodide.

-

Add several molar equivalents of freshly prepared silver oxide in portions while stirring vigorously.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with chloroform, and filter to remove silver salts.

-

Wash the filtrate with a sodium thiosulfate (B1220275) solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude Phenyl 2,4-di-O-methyl-6-O-trityl-β-D-glucopyranoside.

-

-

Step 3: Detritylation

-

Dissolve the crude methylated product in glacial acetic acid.

-

Add a solution of hydrogen bromide in glacial acetic acid dropwise at 0°C.

-

Stir for a short period (1-2 minutes) until the trityl group is cleaved (monitored by TLC).

-

Neutralize the reaction carefully with a base such as sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting Phenyl 2,4-di-O-methyl-β-D-glucoside by column chromatography on silica (B1680970) gel.

-

-

Step 4: Hydrolysis to 2,4-Di-O-methyl-D-glucose

-

Dissolve the purified glycoside in a dilute aqueous solution of sulfuric acid (e.g., 0.5 M).

-

Heat the mixture at 90-100°C for several hours, monitoring the disappearance of the starting material by TLC.

-

Cool the solution and neutralize with barium carbonate.

-

Filter off the barium sulfate precipitate and wash the solid with water.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

The resulting syrup can be crystallized from a suitable solvent like acetone (B3395972) or ethanol to yield pure 2,4-Di-O-methyl-D-glucose.

-

Characterization Protocols

-

Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) of the alditol acetate (B1210297) or trimethylsilyl (B98337) (TMS) derivatives is a standard method for identifying partially methylated monosaccharides. The retention time and fragmentation pattern are compared against known standards. High-Performance Liquid Chromatography (HPLC) can also be used for purification and analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Samples are typically dissolved in D₂O. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign all proton and carbon signals unambiguously.

-

Polarimetry: The optical rotation of the final product is measured to confirm its stereochemistry and anomeric purity upon crystallization.

Biological and Research Relevance

Partially methylated glucose derivatives like 2,4-Di-O-methyl-D-glucose are not typically studied for direct pharmacological activity. Their primary importance lies in the field of structural glycobiology.

-

Structural Elucidation: When complex carbohydrates are subjected to permethylation analysis, all free hydroxyl groups are converted to methyl ethers. Subsequent acid hydrolysis breaks the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The identification of 2,4-Di-O-methyl-D-glucose in this mixture indicates that the original glucose residue was linked to other sugars at the C1, C3, and C6 positions. This makes it an invaluable reference compound for determining branching patterns in polysaccharides.

-

Enzyme Specificity Studies: These molecules can be used as substrates or inhibitors to study the specificity of glycosyltransferases and glycosidases, enzymes crucial in the biosynthesis and degradation of carbohydrates.

-

Drug Development Context: While not a drug candidate itself, the analytical techniques that rely on this compound are fundamental to understanding the structure of carbohydrate-based drugs (e.g., heparin derivatives) or the carbohydrate moieties on glycoprotein (B1211001) therapeutics (e.g., monoclonal antibodies). The precise glycosylation pattern can significantly impact the efficacy, stability, and immunogenicity of these biopharmaceuticals. Radiolabeled derivatives of methylated glucose can also be used to trace metabolic pathways and glucose transport mechanisms, which are relevant in diseases like diabetes and cancer.[3]

References

- 1. 2,4-Di-O-methyl-D-glucose | C8H16O6 | CID 14259032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

physical and chemical properties of 2,4-Di-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide of interest in carbohydrate chemistry and related fields. This document collates available data on its fundamental characteristics, synthesis, and spectroscopic profile, offering a valuable resource for researchers utilizing this compound in their work.

Core Physical and Chemical Properties

2,4-Di-O-methyl-D-glucose is a derivative of D-glucose with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol .[1] The selective methylation at positions 2 and 4 leaves hydroxyl groups at positions 3 and 6, influencing its chemical reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C8H16O6 | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 19887-43-5 | [1] |

| Melting Point | 128 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in water, sparingly soluble in hot anisole (B1667542) and ethylene (B1197577) dichloride, and insoluble in benzene (B151609) and petroleum ether.[3] |

Synthesis of 2,4-Di-O-methyl-D-glucose

A key method for the synthesis of 2,4-Di-O-methyl-D-glucose was developed by J. W. Van Cleve and W. C. Schaefer in 1955. The synthesis involves a multi-step process starting from phenyl β-D-glucopyranoside.

Experimental Protocol: Synthesis of 2,4-Di-O-methyl-D-glucose

The synthesis can be broken down into three main stages:

-

Preparation of Phenyl 6-O-trityl-β-D-glucopyranoside: This step involves the selective protection of the primary hydroxyl group at the C6 position of phenyl β-D-glucopyranoside using trityl chloride.

-

Partial Methylation and Detritylation: The protected glucoside is then partially methylated, followed by the removal of the trityl protecting group to yield phenyl 2,4-di-O-methyl-β-D-glucoside.[3]

-

Hydrolysis: The final step is the acid-catalyzed hydrolysis of the glycosidic bond of phenyl 2,4-di-O-methyl-β-D-glucoside to yield the free reducing sugar, 2,4-Di-O-methyl-D-glucose.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the two methoxy (B1213986) groups, the anomeric proton (which will exist as two signals for the α and β anomers in solution), and the protons on the glucose ring. The chemical shifts of the ring protons will be influenced by the presence of the methyl groups.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the six carbons of the glucose ring and the two methyl carbons. The chemical shifts of C2 and C4 will be significantly affected by the methylation.

Mass Spectrometry (MS)

Mass spectrometry of partially methylated monosaccharides is a standard technique for the structural analysis of carbohydrates.[4][5][6][7][8] The fragmentation pattern of 2,4-Di-O-methyl-D-glucose under electron ionization would be expected to show characteristic losses of methoxy groups and fragments arising from the cleavage of the pyranose ring.

Infrared (IR) Spectroscopy

The FTIR spectrum of 2,4-Di-O-methyl-D-glucose will exhibit characteristic absorption bands for the remaining hydroxyl (O-H) groups, C-H stretching from the alkyl and methoxy groups, and C-O stretching vibrations. The "fingerprint" region will be unique to its specific methylation pattern.

Biological Activity and Applications

Currently, there is limited specific information available in the scientific literature regarding the biological activity, signaling pathways, or direct applications of 2,4-Di-O-methyl-D-glucose in drug development. However, partially methylated sugars are crucial tools in glycobiology. They are often used as standards in methylation analysis for the structural elucidation of complex carbohydrates, such as polysaccharides and glycoproteins. The specific methylation pattern of 2,4-Di-O-methyl-D-glucose makes it a valuable reference compound for identifying 1,3,6-linked glucose residues in such analyses.

Further research is warranted to explore the potential biological effects of this compound, for instance, as a competitive inhibitor of glucose transporters or as a substrate for specific glycosyltransferases, which could open avenues for its use in drug development and as a probe for studying carbohydrate metabolism.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of 2,4-Di-O-methyl-D-glucose. While foundational data on its synthesis and basic characteristics are established, there is a clear opportunity for further research to fully elucidate its detailed spectroscopic profile and to investigate its potential biological activities and applications. The methodologies and data presented herein provide a solid starting point for researchers and scientists working with this specific methylated monosaccharide.

References

- 1. 2,4-Di-O-methyl-D-glucose | C8H16O6 | CID 14259032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Di-O-methyl-D-glucose | 19887-43-5 | MD28997 [biosynth.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ast.uga.edu [ast.uga.edu]

- 6. Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry of partially methylated alditol acetates derived from hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4-Di-O-methyl-D-glucose for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide of significant interest in carbohydrate chemistry and related research fields. This document details a well-established synthetic route, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2,4-Di-O-methyl-D-glucose is a valuable tool in the structural elucidation of polysaccharides and glycoconjugates. By selectively methylating specific hydroxyl groups on the glucose scaffold, researchers can probe the nature of glycosidic linkages within complex carbohydrates. The synthesis of this compound, however, requires a strategic approach involving the use of protecting groups to achieve the desired regioselectivity. The most cited method for its preparation is the multi-step synthesis developed by Van Cleve and Schaefer, which offers a reliable pathway to the crystalline product.

Core Synthesis Strategy

The selective synthesis of 2,4-Di-O-methyl-D-glucose hinges on the differential reactivity of the hydroxyl groups of D-glucose. The primary hydroxyl group at C-6 is the most reactive, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4.[1] To achieve methylation specifically at the C-2 and C-4 positions, a protecting group strategy is essential.[2][3]

The Van Cleve and Schaefer synthesis employs a phenyl glycoside to protect the anomeric position (C-1) and a trityl group to protect the primary hydroxyl group (C-6). This leaves the hydroxyl groups at C-2, C-3, and C-4 available for methylation. Subsequent partial methylation and deprotection steps yield the desired product.

Synthesis Workflow

Caption: Synthetic pathway for 2,4-Di-O-methyl-D-glucose.

Experimental Protocols

The following protocols are based on the synthesis described by Van Cleve and Schaefer.

Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside

-

Starting Material: Phenyl β-D-glucopyranoside. This can be obtained commercially or synthesized from its tetra-O-acetate derivative.[4]

-

Reaction: Dissolve phenyl β-D-glucopyranoside in anhydrous pyridine.

-

Add a slight molar excess of trityl chloride to the solution.

-

Heat the mixture at 95°C for 4 hours, ensuring the reaction is protected from atmospheric moisture.[3]

-

After cooling, pour the reaction mixture into ice water to precipitate the product and separate it from triphenylmethanol.

-

The crude product can be purified by crystallization. This reaction typically proceeds in near-quantitative yield.[4]

Step 2: Partial Methylation of Phenyl 6-O-trityl-β-D-glucopyranoside

-

Methylation: The partial methylation is carried out using the Purdie method.[4]

-

Suspend the dried phenyl 6-O-trityl-β-D-glucopyranoside in methyl iodide.

-

Add freshly prepared silver oxide in portions while stirring. The reaction is exothermic and may require cooling.

-

Continue stirring at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Detritylation to Yield Phenyl 2,4-di-O-methyl-β-D-glucoside

-

Deprotection: The trityl group is selectively removed under mild acidic conditions.

-

Dissolve the crude methylated intermediate from the previous step in a suitable solvent (e.g., chloroform).

-

Introduce a mild acid, such as a solution of hydrogen chloride in chloroform (B151607) or aqueous acetic acid, and stir at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, neutralize the acid and remove the solvent under reduced pressure.

-

The desired phenyl 2,4-di-O-methyl-β-D-glucoside can be purified by column chromatography on silica (B1680970) gel and crystallization. A yield of 15% for this crystalline product has been reported.[3][4]

Step 4: Hydrolysis to 2,4-Di-O-methyl-D-glucose

-

Final Hydrolysis: The glycosidic bond of phenyl 2,4-di-O-methyl-β-D-glucoside is cleaved by acid hydrolysis.

-

Dissolve the purified product from Step 3 in an aqueous acid solution (e.g., dilute sulfuric acid or trifluoroacetic acid).[1]

-

Heat the mixture to facilitate hydrolysis, monitoring the reaction by TLC.

-

After the reaction is complete, neutralize the acid with a suitable base (e.g., barium carbonate or sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting 2,4-di-O-methyl-D-glucose can be purified by crystallization. This final step has been reported to proceed with a good yield of 82%.[4]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₆O₆ | [5] |

| Molecular Weight | 208.21 g/mol | [5] |

| Yield (Phenyl 2,4-di-O-methyl-β-D-glucoside) | 15% | [3][4] |

| Yield (Hydrolysis to final product) | 82% | [4] |

| Melting Point (Phenyl 2,4-di-O-methyl-β-D-glucoside) | 128-130°C (with softening) | [3] |

| Specific Rotation [α]²⁵D (Phenyl 2,4-di-O-methyl-β-D-glucoside) | -54.5° (c 3, acetone) | [3] |

| Specific Rotation [α]²⁵D (2,4-Di-O-methyl-D-glucose) | Initial: +37.3° (5 min, c 1.6, water) | [3] |

| Specific Rotation [α]²⁵D (2,4-Di-O-methyl-D-glucose) | Equilibrium: +76.5° (c 1.6, water) | [3] |

Characterization

The final product, 2,4-di-O-methyl-D-glucose, can be characterized by several analytical techniques. The shift in optical rotation from an initial value to an equilibrium value in water is indicative of mutarotation, confirming the presence of the free reducing sugar.[3] For characterization of small quantities, conversion to derivatives such as N-p-nitrophenyl- or N-p-bromophenyl-2,4-di-O-methyl-D-glucosylamines can be advantageous.[3] Further confirmation of the structure and purity should be obtained using modern spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Relevance and Research Applications

While 2,4-Di-O-methyl-D-glucose is not typically involved in primary signaling pathways, its significance lies in its use as a chemical tool. The primary application is in methylation analysis for the structural determination of polysaccharides. After a complex carbohydrate is fully methylated, hydrolyzed, and the resulting partially methylated monosaccharides are identified, the original glycosidic linkages can be deduced. The identification of 2,4-di-O-methyl-D-glucose as a hydrolysis product, for example, can indicate the presence of a 1,3,6-linked branch point in the original polysaccharide.[3]

Conclusion

The synthesis of 2,4-Di-O-methyl-D-glucose, while requiring multiple steps and careful control of reaction conditions, is an achievable process for research laboratories. The use of protecting groups is fundamental to achieving the desired regioselectivity. This guide provides the necessary details to undertake this synthesis, enabling researchers to produce this valuable compound for their studies in carbohydrate chemistry and glycobiology.

References

In-depth Technical Guide: 2,4-Di-O-methyl-D-glucose NMR Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-O-methyl-D-glucose is a partially methylated monosaccharide that serves as a valuable chemical intermediate and reference compound in carbohydrate chemistry and drug discovery. Its specific methylation pattern influences its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural elucidation and characterization of such carbohydrate derivatives. This guide provides a comprehensive overview of the NMR spectral data for 2,4-Di-O-methyl-D-glucose, including detailed data tables and a summary of the experimental protocols typically employed for its analysis.

Due to the scarcity of publicly available experimental NMR data for 2,4-Di-O-methyl-D-glucose, this guide emphasizes the general methodologies and expected spectral features based on the analysis of closely related methylated glucose derivatives.

I. Predicted NMR Spectral Data

In the absence of experimentally acquired spectra in public databases, theoretical prediction of NMR chemical shifts provides a valuable reference. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the α and β anomers of 2,4-Di-O-methyl-D-glucopyranose. These predictions are based on computational models and analysis of empirical data from similar structures.

Table 1: Predicted ¹H NMR Chemical Shift Data for 2,4-Di-O-methyl-D-glucopyranose (in D₂O)

| Proton | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |

| H-1 | ~5.2 - 5.4 | ~4.5 - 4.7 |

| H-2 | ~3.3 - 3.5 | ~3.1 - 3.3 |

| H-3 | ~3.6 - 3.8 | ~3.4 - 3.6 |

| H-4 | ~3.4 - 3.6 | ~3.2 - 3.4 |

| H-5 | ~3.7 - 3.9 | ~3.5 - 3.7 |

| H-6a | ~3.7 - 3.9 | ~3.8 - 4.0 |

| H-6b | ~3.6 - 3.8 | ~3.6 - 3.8 |

| OCH₃-2 | ~3.5 - 3.7 | ~3.5 - 3.7 |

| OCH₃-4 | ~3.4 - 3.6 | ~3.4 - 3.6 |

Table 2: Predicted ¹³C NMR Chemical Shift Data for 2,4-Di-O-methyl-D-glucopyranose (in D₂O)

| Carbon | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |

| C-1 | ~92 - 94 | ~96 - 98 |

| C-2 | ~82 - 84 | ~84 - 86 |

| C-3 | ~72 - 74 | ~74 - 76 |

| C-4 | ~80 - 82 | ~80 - 82 |

| C-5 | ~71 - 73 | ~75 - 77 |

| C-6 | ~61 - 63 | ~61 - 63 |

| OCH₃-2 | ~58 - 60 | ~58 - 60 |

| OCH₃-4 | ~57 - 59 | ~57 - 59 |

II. Experimental Protocols

1. Sample Preparation:

-

Sample: 5-10 mg of 2,4-Di-O-methyl-D-glucose.

-

Solvent: 0.5 - 0.7 mL of high-purity deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired experimental conditions. For carbohydrates, D₂O is a common choice.

-

Standard: An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, is typically added for chemical shift referencing.

-

Procedure: The sample is dissolved in the deuterated solvent in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a suitable probe is used for data acquisition.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient.

-

Number of Scans: The number of scans is adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

-

Temperature: Experiments are usually conducted at a constant temperature, typically 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of around 200-220 ppm is typical for carbohydrates.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Spectroscopy: For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is often employed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

III. Visualization of NMR Analysis Workflow

The logical flow of experiments for the complete NMR characterization of a methylated glucose derivative can be visualized as follows:

Caption: Workflow for the NMR-based structural elucidation of 2,4-Di-O-methyl-D-glucose.

While specific experimental ¹H and ¹³C NMR data for 2,4-Di-O-methyl-D-glucose are not readily found in the public domain, this guide provides a robust framework for its analysis. The predicted chemical shifts offer a valuable starting point for spectral interpretation. The detailed experimental protocol outlines the standard procedures for acquiring high-quality NMR data for this and related methylated carbohydrates. The provided workflow diagram illustrates the logical progression of experiments and analysis required for complete structural characterization, which is a critical step in the research and development of carbohydrate-based molecules in various scientific and industrial applications.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Di-O-methyl-D-glucose

This guide provides a detailed overview of the mass spectrometric analysis of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide. The analysis of such compounds is crucial for the structural elucidation of complex carbohydrates, particularly in determining glycosidic linkages. The standard and most widely practiced method for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS) of the derived partially methylated alditol acetates (PMAAs). This document outlines the derivatization process, the principles of electron ionization (EI) mass spectrometry fragmentation of the resulting PMAA, and a typical experimental protocol.

Introduction to Methylation Analysis

Methylation analysis is a powerful technique to determine the linkage positions in a polysaccharide or oligosaccharide. The free hydroxyl groups of the carbohydrate are first permethylated. Subsequently, the glycosidic linkages are hydrolyzed, and the resulting partially methylated monosaccharides are reduced to their corresponding alditols. Finally, the newly formed hydroxyl groups (from the reduction of the aldehyde/ketone and the hydrolyzed linkages) are acetylated. These resulting PMAAs are volatile and can be readily analyzed by GC-MS. The fragmentation pattern of a PMAA in the mass spectrometer provides information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage points of that monosaccharide unit in the parent carbohydrate.

For 2,4-Di-O-methyl-D-glucose, this derivatization process yields 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol. The fragmentation of this specific derivative will be the focus of this guide.

Experimental Protocol for Methylation Analysis

A typical experimental workflow for the analysis of a polysaccharide leading to the identification of 2,4-Di-O-methyl-D-glucose residues is detailed below.

Permethylation of the Polysaccharide

-

Sample Preparation : Dissolve 1-5 mg of the dry polysaccharide sample in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Alkoxide Formation : Add 20-30 mg of powdered sodium hydroxide (B78521) (NaOH) and stir the mixture at room temperature for at least 4 hours to ensure complete alkoxide formation.

-

Methylation : Cool the reaction mixture in an ice bath and add 0.5 mL of methyl iodide (CH₃I) dropwise. Allow the mixture to warm to room temperature and stir for at least 12 hours.

-

Work-up : Quench the reaction by the slow addition of 2 mL of water. Extract the permethylated polysaccharide by partitioning with 2 mL of dichloromethane (B109758) (CH₂Cl₂). The organic layer is washed three times with 2 mL of water and then dried over anhydrous sodium sulfate. The solvent is evaporated under a stream of nitrogen.

Hydrolysis

-

To the dried permethylated sample, add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Heat the sample at 121°C for 2 hours in a sealed tube.

-

Cool the sample and evaporate the TFA under a stream of nitrogen. Add methanol (B129727) and evaporate again to remove residual TFA; repeat this step three times.

Reduction

-

Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium (B1175870) hydroxide (NH₄OH).

-

Add 10 mg of sodium borodeuteride (NaBD₄) and let the reaction proceed for 2 hours at room temperature. The use of sodium borodeuteride instead of sodium borohydride (B1222165) is a common practice to label the C1 position, which aids in distinguishing it from other positions.

-

Destroy the excess NaBD₄ by the dropwise addition of glacial acetic acid until effervescence ceases.

Acetylation

-

Evaporate the sample to dryness under a stream of nitrogen. Add 1 mL of methanol and evaporate again; repeat this step three times to remove borate (B1201080) salts.

-

Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.

-

Heat the mixture at 100°C for 1 hour in a sealed tube.

-

Cool the sample and add 1 mL of toluene. Evaporate the solvents to dryness.

-

Partition the residue between 2 mL of dichloromethane and 2 mL of water. Collect the organic layer, wash it twice with water, and dry it over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

Mass Spectrometry Fragmentation of 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol

The electron ionization (EI) mass spectrometry of PMAAs does not typically show a molecular ion peak. Instead, the spectrum is characterized by a series of fragment ions resulting from the cleavage of the carbon-carbon backbone of the alditol chain.[1] The fragmentation rules are as follows:

-

Cleavage of the C-C bond is the primary fragmentation pathway.[1]

-

Fission between two methoxylated carbons is more favored than between a methoxylated and an acetoxylated carbon, which is in turn more favored than cleavage between two acetoxylated carbons.[1]

-

The positive charge preferentially resides on the fragment containing a methoxy (B1213986) group.[2]

-

Secondary fragments are formed by the loss of neutral molecules such as acetic acid (60 Da), ketene (B1206846) (42 Da), or methanol (32 Da).[1]

Applying these rules to 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol, we can predict the major primary fragment ions.

References

2,4-Di-O-Methylation in Glucose: A Technical Guide on a Molecule of Untapped Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding the biological significance of 2,4-di-O-methylated glucose. A comprehensive review of available scientific literature reveals a notable scarcity of information on the specific biological roles of this molecule in cellular processes, signaling pathways, or as a therapeutic target. The primary body of research is centered on its chemical synthesis. This document summarizes the established synthesis protocols for 2,4-di-O-methyl-D-glucose and explores the broader context of partial sugar methylation to propose potential avenues for future research. While quantitative data on its biological effects and defined signaling pathways are not available, this guide serves as a foundational resource for researchers interested in exploring the potential of this and other partially methylated monosaccharides.

Introduction: The Enigma of 2,4-Di-O-Methylated Glucose

Methylation is a fundamental biological process that modulates the function of DNA, proteins, and metabolites, thereby influencing a vast array of cellular activities. In carbohydrates, partial O-methylation contributes to the structural diversity of polysaccharides in microorganisms, invertebrates, and plants. The specific methylation patterns of bacterial and fungal glycans are known to play a crucial role in their interactions with host immune systems.

Despite the established importance of sugar methylation, 2,4-di-O-methyl-D-glucose remains a molecule of largely unknown biological significance. It is primarily recognized as a synthetic derivative of glucose, with its natural occurrence yet to be definitively established in biological systems. This guide provides a thorough account of the available chemical knowledge and frames the potential for future biological investigation.

Chemical Synthesis of 2,4-Di-O-Methyl-D-Glucose

The most well-documented information for 2,4-di-O-methyl-D-glucose is its chemical synthesis. The method pioneered by Van Cleve and Schaefer remains a cornerstone in its preparation. The overall strategy involves the protection of specific hydroxyl groups, followed by methylation and subsequent deprotection to yield the desired product.

Experimental Protocol: Synthesis via Phenyl-β-D-glucopyranoside Derivative

The synthesis of 2,4-di-O-methyl-D-glucose can be achieved through a multi-step process starting from phenyl-β-D-glucopyranoside. This method, adapted from the work of Van Cleve and Schaefer, is outlined below.

Step 1: Tritylation of Phenyl-β-D-glucopyranoside

-

Phenyl-β-D-glucopyranoside is reacted with trityl chloride in a suitable solvent (e.g., pyridine) to selectively protect the primary hydroxyl group at the C6 position. This reaction yields phenyl 6-O-trityl-β-D-glucopyranoside.

Step 2: Partial Methylation

-

The resulting phenyl 6-O-trityl-β-D-glucopyranoside is then subjected to partial methylation. The Purdie method, employing methyl iodide and silver oxide, can be used to methylate the available hydroxyl groups at the C2 and C4 positions.

Step 3: Detritylation

-

The trityl protecting group is selectively removed from the C6 position, typically using a mild acidic treatment, to yield phenyl 2,4-di-O-methyl-β-D-glucoside.

Step 4: Hydrolysis

-

Finally, the phenyl glycoside is hydrolyzed, usually with acid, to cleave the anomeric bond and release the free reducing sugar, 2,4-di-O-methyl-D-glucose.

Synthesis Workflow

Broader Context: Biological Significance of Partially Methylated Sugars

While data on 2,4-di-O-methyl-D-glucose is sparse, the study of other partially methylated sugars provides a framework for hypothesizing its potential roles.

-

Microbial Polysaccharides and Immunity : The cell walls of fungi and bacteria are rich in complex carbohydrates, including methylated sugars. These methylation patterns can be critical for the structural integrity of the cell wall and for interactions with the host's immune system. For instance, specific methylation of bacterial lipopolysaccharides can influence their recognition by Toll-like receptors (TLRs), thereby modulating the innate immune response.

-

Modulation of Bioactivity : Methylation can alter the physicochemical properties of a molecule, such as its hydrophobicity and conformational flexibility. This can, in turn, affect its biological activity. For example, the partial methylation of flavonoids has been shown to enhance their antimicrobial and antifungal properties.

-

Metabolic Probes : Non-metabolizable or slowly metabolized sugar analogs are valuable tools for studying carbohydrate transport and metabolism. For example, 3-O-methyl-D-glucose is widely used to study glucose transport across cell membranes because it is transported by the same carriers as glucose but is not significantly metabolized intracellularly.

Potential Research Directions for 2,4-Di-O-Methyl-D-Glucose

Given the lack of direct biological data, the following areas represent promising avenues for future research into the significance of 2,4-di-O-methyl-D-glucose:

Proposed Experimental Workflow for Investigating Biological Activity

-

Metabolic Stability and Transport : A foundational study would be to determine the metabolic fate of 2,4-di-O-methyl-D-glucose in various cell types and its ability to be transported by glucose transporters. Its stability could make it a useful probe for studying glucose transport systems.

-

Interaction with Carbohydrate-Binding Proteins : The methylation pattern of 2,4-di-O-methyl-D-glucose may confer specific binding properties to lectins and other carbohydrate-binding proteins. Screening against a panel of lectins could reveal potential biological interaction partners.

-

Immunomodulatory Effects : Given the role of methylated sugars in microbial surfaces, it would be valuable to investigate whether 2,4-di-O-methyl-D-glucose can modulate immune cell functions, such as cytokine production, phagocytosis, and inflammatory responses.

-

Antimicrobial and Antifungal Activity : The potential for 2,4-di-O-methyl-D-glucose to act as an antimicrobial or antifungal agent, either directly or by interfering with cell wall synthesis or metabolism, warrants investigation.

Conclusion

2,4-di-O-methyl-D-glucose currently represents a significant knowledge gap in the field of glycobiology. While its chemical synthesis is well-established, its biological significance remains to be elucidated. The information presented in this technical guide is intended to provide a comprehensive summary of the current state of knowledge and to serve as a catalyst for future research. By exploring its metabolic fate, protein interactions, and potential immunomodulatory and antimicrobial properties, the scientific community can begin to unravel the biological importance of this intriguing molecule and, by extension, gain a deeper understanding of the role of partial sugar methylation in health and disease.

An In-depth Technical Guide to 2,4-Di-O-methyl-D-glucose: Synthesis and Analytical Significance

Abstract

This technical guide provides a comprehensive overview of 2,4-Di-O-methyl-D-glucose, a synthetically derived methylated monosaccharide. This document details its historical synthesis, key chemical and physical properties, and its critical role as an analytical standard in the structural elucidation of complex carbohydrates. Detailed experimental protocols for its chemical synthesis and its generation during polysaccharide linkage analysis are provided. This guide is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, glycobiology, and drug development who are engaged in the structural analysis of polysaccharides.

Discovery and History

2,4-Di-O-methyl-D-glucose is not a naturally occurring sugar but a product of chemical synthesis, with its history intrinsically linked to the development of methylation analysis for polysaccharide structure determination. It was first identified as an unexpected byproduct during the synthesis of 2,3,4-tri-O-methyl-D-glucose.[1] Later, a direct synthesis of its methyl glycoside was achieved by Adams, Reeves, and Goebel.[1]

A significant advancement came in 1955 when J. W. Van Cleve and W. C. Schaefer at the Northern Utilization Research Branch of the USDA developed an improved synthesis for crystalline 2,4-di-O-methyl-D-glucose.[1][2] This new method was crucial as it provided a reliable source of the compound, which was needed for the characterization of 1,3-linked branch points in dextran.[1] The availability of a pure standard enabled the definitive identification of this dimethyl ether of glucose when it was isolated from the hydrolysis products of methylated polysaccharides.

Physicochemical and Spectroscopic Data

The definitive properties of 2,4-Di-O-methyl-D-glucose have been established through both experimental analysis and computational methods. The experimental data is primarily derived from the seminal work of Van Cleve and Schaefer, while computational data is available from public chemical databases.

| Property | Value | Source |

| Systematic Name | (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal | PubChem[3] |

| Molecular Formula | C₈H₁₆O₆ | PubChem[3] |

| Molecular Weight | 208.21 g/mol | PubChem[3] |

| Melting Point | 128-130 °C (with softening, rapid heating) | Van Cleve, 1955[1] |

| Specific Optical Rotation | [α]²⁵D +37.3° (5 min) → +76.5° (equilibrium) (c 1.6, water) | Van Cleve, 1955[1] |

| Anomeric Form (Crystalline) | β-anomer | Van Cleve, 1955[1] |

| Elemental Analysis (C₁₄H₁₈O₅NBr) | Calculated: C, 46.4; H, 5.0; OCH₃, 17.1. Found: C, 46.5; H, 5.2; OCH₃, 17.2 | Van Cleve, 1955[1] |

Note: Elemental analysis shown is for the N-p-bromophenyl-2,4-di-O-methyl-D-glucosylamine derivative, which was used for characterization.

Experimental Protocols

The methodologies for the synthesis of 2,4-Di-O-methyl-D-glucose and its generation during polysaccharide analysis are critical for researchers in carbohydrate chemistry.

Chemical Synthesis of 2,4-Di-O-methyl-D-glucose

The following protocol is adapted from the 1955 publication by Van Cleve and Schaefer.[1] This multi-step synthesis starts with the commercially available phenyl β-D-glucopyranoside.

Step 1: Synthesis of Phenyl 6-O-trityl-β-D-glucopyranoside

-

Dissolve 27.0 g (0.105 mole) of phenyl β-D-glucopyranoside in 150 ml of anhydrous pyridine.

-

Add 30.7 g (0.11 mole) of triphenylchloromethane (trityl chloride).

-

Heat the mixture at 95 °C for 4 hours, ensuring protection from atmospheric moisture.

-

Cool the reaction mixture and pour it into 1 liter of an ice-water mixture.

-

Collect the resulting gummy solid by filtration, wash thoroughly with water, and dry.

-

The crude product is used directly in the next step without further purification. An almost quantitative yield is expected.

Step 2: Partial Methylation

-

Suspend the crude phenyl 6-O-trityl-β-D-glucopyranoside in 200 ml of methyl iodide.

-

Add 40 g of silver oxide in several portions with vigorous stirring over 1 hour.

-

Continue stirring for an additional 24 hours at room temperature.

-

Filter the reaction mixture and wash the solid residue with chloroform.

-

Combine the filtrate and washings and evaporate to a syrup under reduced pressure.

Step 3: Detritylation and Isolation of Phenyl 2,4-di-O-methyl-β-D-glucoside

-

Dissolve the syrup from Step 2 in 100 ml of glacial acetic acid.

-

Add 100 ml of water to the solution.

-

Heat the solution on a steam bath for 30 minutes to effect detritylation.

-

Evaporate the solution to a syrup under reduced pressure.

-

Extract the syrup with boiling Skelly C (a petroleum ether solvent) to remove triphenylmethanol.

-

Dissolve the remaining residue in boiling benzene. Upon cooling, phenyl 2,4-di-O-methyl-β-D-glucoside crystallizes. The reported yield is approximately 15%.[1]

Step 4: Hydrolysis to 2,4-di-O-methyl-D-glucose

-

Dissolve 1.0 g of phenyl 2,4-di-O-methyl-β-D-glucoside in 50 ml of 0.5 N sulfuric acid.

-

Heat the solution on a steam bath for 16 hours.

-

Neutralize the solution with barium carbonate and filter.

-

Evaporate the filtrate to a syrup under reduced pressure.

-

Dissolve the syrup in a minimal amount of absolute ethanol (B145695) and allow it to crystallize. The reported yield is 82%.[1]

Caption: Workflow for the chemical synthesis of 2,4-Di-O-methyl-D-glucose.

Role in Polysaccharide Linkage Analysis

2,4-Di-O-methyl-D-glucose is a key diagnostic product in the glycosidic linkage analysis of polysaccharides, commonly known as methylation analysis. Its identification signifies the presence of a D-glucose residue within the polymer that is substituted at positions 1, 3, and 6.

Generalized Protocol for Methylation Analysis: This process involves several key steps to convert a polysaccharide into a mixture of partially methylated alditol acetates (PMAAs), which are then analyzed by gas chromatography-mass spectrometry (GC-MS).[4][5][6]

-

Permethylation: All free hydroxyl groups on the polysaccharide are methylated, typically using a strong base (like sodium hydride or dimsyl anion) and methyl iodide.[6] This converts the hydroxyl groups into stable methyl ethers.

-

Hydrolysis: The permethylated polysaccharide is hydrolyzed (e.g., with trifluoroacetic acid) to cleave the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The positions that were previously involved in glycosidic linkages or the ring structure are now free hydroxyls.

-

Reduction: The aldehyde group of the partially methylated monosaccharides is reduced to an alcohol, typically with sodium borodeuteride (NaBD₄), to form the corresponding alditols. This prevents the formation of multiple anomeric peaks in the subsequent GC analysis.

-

Acetylation: The newly formed hydroxyl groups (from the previous hydrolysis and reduction steps) are acetylated using an agent like acetic anhydride.

-

GC-MS Analysis: The resulting PMAA derivatives are volatile and can be separated and identified by GC-MS. The fragmentation pattern in the mass spectrometer provides definitive information about the positions of the methyl and acetyl groups, which in turn reveals the original linkage positions of the monosaccharide residue in the polysaccharide.

For a 1,3,6-linked glucopyranosyl residue, this process yields 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-D-glucitol. The identification of this specific PMAA confirms the original linkage pattern.

Caption: Logical workflow of methylation analysis for polysaccharide structure elucidation.

Biological Significance

Currently, there is no evidence to suggest that 2,4-Di-O-methyl-D-glucose has any inherent biological activity or plays a role in cellular signaling pathways. Its significance is confined to its utility as a chemical standard for the structural analysis of complex carbohydrates, particularly in identifying branch points in glucans.

Conclusion

2,4-Di-O-methyl-D-glucose is a cornerstone molecule in the chemical analysis of polysaccharide structures. While not found in nature, its synthesis and the analytical methods that produce it are fundamental to glycobiology. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the accurate synthesis, identification, and application of this important methylated sugar in the ongoing exploration of the complex world of carbohydrates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,4-Di-O-methyl-D-glucose | C8H16O6 | CID 14259032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ast.uga.edu [ast.uga.edu]

- 6. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

2,4-Di-O-methyl-D-glucose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Di-O-methyl-D-glucose, including its chemical properties, synthesis, and potential, though currently underexplored, biological relevance. The information is intended to serve as a foundational resource for its application in research and development.

Core Chemical and Physical Data

2,4-Di-O-methyl-D-glucose is a derivative of D-glucose in which the hydroxyl groups at positions 2 and 4 are replaced by methoxy (B1213986) groups. This modification alters its chemical and physical properties compared to the parent molecule.

| Property | Value | Source |

| CAS Number | 19887-43-5 | [1][2] |

| Molecular Formula | C₈H₁₆O₆ | [2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| IUPAC Name | (2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal | [2] |

Synthesis of 2,4-Di-O-methyl-D-glucose

Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis of 2,4-Di-O-methyl-D-glucose.

Experimental Protocol

A classical synthesis approach involves the selective protection of hydroxyl groups, followed by methylation and subsequent deprotection. One of the foundational methods was reported in the Journal of the American Chemical Society in 1955. This process can be summarized as follows:

-

Protection: Starting with a suitable derivative of D-glucose, such as one with protecting groups on the C1 and C6 hydroxyls, to prevent their reaction in the subsequent step.

-

Methylation: The partially protected glucose is then treated with a methylating agent, like dimethyl sulfate, under basic conditions. This leads to the methylation of the free hydroxyl groups at the C2 and C4 positions.

-

Deprotection: The protecting groups at C1 and C6 are removed to yield 2,4-Di-O-methyl-D-glucose.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

For researchers looking to perform this synthesis, it is recommended to consult specialized literature in carbohydrate chemistry for modern and detailed experimental conditions.

Biological Activity and Signaling Pathways

There is a scarcity of specific data in the current scientific literature regarding the biological activity and involvement in signaling pathways of 2,4-Di-O-methyl-D-glucose. However, based on the known effects of other methylated glucose analogs, some potential areas of research can be hypothesized.

Methylation of hydroxyl groups on glucose can significantly alter its interaction with glucose transporters and metabolic enzymes. For instance, some methylated glucose derivatives are known to compete with glucose for transport into cells but are not subsequently metabolized, thereby acting as inhibitors of glucose uptake and glycolysis.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates the general pathway of glucose metabolism and indicates where a methylated glucose analog like 2,4-Di-O-methyl-D-glucose might exert an effect, likely at the level of glucose transport or the initial enzymatic steps of glycolysis.

Caption: Potential interaction of 2,4-Di-O-methyl-D-glucose with the glucose transport pathway.

Further research is required to elucidate the specific biological effects of 2,4-Di-O-methyl-D-glucose. Its unique methylation pattern may confer novel properties relevant to drug development, particularly in the context of metabolic disorders and oncology, where glucose metabolism is often dysregulated.

References

solubility of 2,4-Di-O-methyl-D-glucose in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Di-O-methyl-D-glucose. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents remains largely undocumented. However, valuable qualitative insights can be drawn from its synthesis and purification procedures. This guide summarizes the available information, providing a qualitative assessment of its solubility, and outlines a general experimental protocol for its quantitative determination. Furthermore, this document addresses the current lack of established signaling pathways or specific experimental workflows involving 2,4-Di-O-methyl-D-glucose.

Introduction

2,4-Di-O-methyl-D-glucose is a derivative of D-glucose, a monosaccharide of fundamental importance in biology and chemistry. The methylation of hydroxyl groups on a sugar molecule significantly alters its physicochemical properties, including its solubility, by modifying its ability to form hydrogen bonds. Understanding the solubility of such derivatives is crucial for their application in various research and development areas, including synthetic chemistry, drug design, and biological studies.

Solubility Profile of 2,4-Di-O-methyl-D-glucose

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for 2,4-Di-O-methyl-D-glucose in any solvent. The lack of such data suggests that this specific property has not been a primary focus of published research to date.

Qualitative Solubility Assessment

Insight into the solubility of 2,4-Di-O-methyl-D-glucose can be inferred from its synthesis and purification. According to a published synthesis, the compound "does not crystallize readily even when pure"[1]. This observation is a strong indicator that 2,4-Di-O-methyl-D-glucose is likely a syrup or an amorphous solid at room temperature. The difficulty in crystallization suggests that it has a high affinity for the solvents used during its purification, which typically include organic solvents.

General Principles of Methylated Carbohydrate Solubility:

-

Effect of Methylation: The methylation of hydroxyl groups in a carbohydrate generally leads to a decrease in its polarity. This is because the methyl groups (-CH3) are less capable of forming hydrogen bonds compared to the hydroxyl groups (-OH) they replace.

-

Aqueous Solubility: Consequently, methylation typically reduces the solubility of a carbohydrate in polar protic solvents like water.

-

Organic Solvent Solubility: Conversely, the increased lipophilicity due to methylation enhances solubility in less polar organic solvents.

Based on these principles and the observed difficulty in crystallization, it can be inferred that 2,4-Di-O-methyl-D-glucose exhibits good solubility in a range of common organic solvents.

Table 1: Inferred Qualitative Solubility of 2,4-Di-O-methyl-D-glucose

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Lower than Glucose | Replacement of two polar hydroxyl groups with less polar methyl groups reduces hydrogen bonding capacity with water. |

| Alcohols (Methanol, Ethanol) | Likely Soluble | These solvents have both polar and non-polar characteristics and are often used in the purification of methylated sugars. |

| Polar Aprotic | ||

| Acetone, Acetonitrile | Likely Soluble | These solvents can dissolve moderately polar compounds. |

| Dimethylformamide (DMF) | Likely Soluble | Often used as a solvent for carbohydrate modifications. |

| Dimethyl sulfoxide (B87167) (DMSO) | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of substances. |

| Non-Polar | ||

| Hexane, Toluene | Sparingly Soluble to Insoluble | Despite increased lipophilicity, the remaining hydroxyl groups and the overall polarity of the molecule would limit solubility in highly non-polar solvents. |

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, researchers may need to determine the solubility of 2,4-Di-O-methyl-D-glucose experimentally. A general and robust method for this is the isothermal equilibrium method.

Materials and Equipment

-

2,4-Di-O-methyl-D-glucose (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a validated spectrophotometric method)

Procedure

-

Sample Preparation: Add an excess amount of 2,4-Di-O-methyl-D-glucose to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a refractive index detector) to determine the concentration of 2,4-Di-O-methyl-D-glucose.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Biological Activity

Currently, there is no documented evidence in the scientific literature to suggest that 2,4-Di-O-methyl-D-glucose is involved in any specific biological signaling pathways. Its biological activity has not been a significant subject of investigation. As a synthetic derivative, it is not a known natural metabolite.

Conclusion

While quantitative solubility data for 2,4-Di-O-methyl-D-glucose remains elusive in the published literature, a qualitative understanding of its solubility can be derived from its chemical structure and synthetic procedures. It is predicted to have lower solubility in water than its parent compound, D-glucose, and enhanced solubility in various organic solvents. For precise applications, experimental determination of its solubility is recommended. The lack of information on its biological role underscores an area ripe for future investigation. This guide provides a foundational resource for researchers working with this and similar methylated carbohydrate derivatives.

References

Anomeric Forms of 2,4-Di-O-methyl-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anomeric forms of 2,4-Di-O-methyl-D-glucose, a partially methylated monosaccharide of significant interest in carbohydrate chemistry and related fields. This document details the synthesis, physical properties, and analytical characterization of its α and β anomers, offering valuable data and protocols for researchers working with this compound.

Introduction to Anomeric Forms

2,4-Di-O-methyl-D-glucose, like most reducing sugars, exists in solution as an equilibrium mixture of its cyclic hemiacetal forms, known as anomers. These anomers, designated as α and β, differ in the stereochemical configuration at the anomeric carbon (C1). This seemingly subtle structural difference leads to distinct physical and spectroscopic properties, which are crucial for their identification and characterization. The interconversion between the α and β anomers in solution is a phenomenon known as mutarotation.

Physical and Spectroscopic Properties

Table 1: Physical Properties of 2,4-Di-O-methyl-D-glucose Anomers

| Property | β-Anomer (Crystalline) | Equilibrium Mixture in Water | α-Anomer (Calculated) |

| Melting Point (°C) | 128-130 | - | Not available |

| Specific Rotation [α]D | +37.3° (initial) | +76.5° | +146.9°* |

*Calculated assuming an equilibrium composition of 36% α-anomer and 64% β-anomer, similar to that of D-glucose in water.

Due to a lack of readily available experimental data in the searched literature, specific ¹H and ¹³C NMR chemical shifts for the individual α and β anomers of 2,4-Di-O-methyl-D-glucose could not be compiled. However, based on the known spectral properties of other methylated glucose derivatives, it is expected that the anomeric proton (H-1) of the α-anomer would appear at a lower field (higher ppm) with a smaller coupling constant (³J(H1,H2)) compared to the β-anomer. Similarly, the anomeric carbon (C-1) of the β-anomer is expected to be shifted to a lower field in the ¹³C NMR spectrum.

Experimental Protocols

Synthesis of 2,4-Di-O-methyl-D-glucose

A common route for the synthesis of 2,4-Di-O-methyl-D-glucose involves the selective methylation of a protected glucose derivative, followed by deprotection. The following protocol is adapted from established methods.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for 2,4-Di-O-methyl-D-glucose.

Methodology:

-

Protection of the Primary Hydroxyl Group: Phenyl β-D-glucopyranoside is reacted with trityl chloride in pyridine (B92270) to selectively protect the primary hydroxyl group at the C-6 position.

-

Methylation: The resulting 6-O-trityl-phenyl-β-D-glucopyranoside is then methylated using a suitable methylating agent, such as methyl iodide and silver oxide (Purdie methylation), which methylates the hydroxyl groups at the C-2 and C-4 positions.

-

Detritylation: The trityl group is selectively removed by mild acid hydrolysis to yield phenyl-2,4-di-O-methyl-β-D-glucopyranoside.

-

Hydrolysis of the Glycoside: The phenyl glycoside is hydrolyzed using acid to cleave the glycosidic bond and yield the free 2,4-Di-O-methyl-D-glucose.

-

Purification: The final product can be purified by crystallization.

Chromatographic Separation of Anomers

The separation of the α and β anomers of 2,4-Di-O-methyl-D-glucose can be challenging due to their rapid interconversion in solution. Gas chromatography (GC) of their trimethylsilyl (B98337) (TMS) derivatives is a suitable method for their separation and quantification.

Experimental Workflow for Anomer Separation

Caption: GC analysis workflow for anomer separation.

Methodology:

-

Sample Preparation: A sample of 2,4-Di-O-methyl-D-glucose is dissolved in a suitable solvent (e.g., pyridine).

-

Derivatization: The hydroxyl groups of the sugar anomers are derivatized to form more volatile and stable compounds. A common method is silylation using a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS). This reaction should be performed under anhydrous conditions.

-

Gas Chromatography (GC) Analysis:

-

Injection: An aliquot of the derivatized sample is injected into the gas chromatograph.

-

Separation: The separation of the anomeric derivatives is achieved on a capillary column (e.g., a nonpolar phase like SE-30 or OV-1). A temperature program is typically employed to ensure good resolution.

-

Detection: The separated anomers are detected using a flame ionization detector (FID) or a mass spectrometer (MS).

-

-

Data Analysis: The relative amounts of the α and β anomers are determined by integrating the areas of their corresponding peaks in the chromatogram.

Mutarotation

When crystalline β-2,4-di-O-methyl-D-glucose is dissolved in water, the specific rotation of the solution changes over time from an initial value of +37.3° to an equilibrium value of +76.5°.[1] This process, known as mutarotation, is the result of the interconversion between the β-anomer, the α-anomer, and the open-chain aldehyde form until a dynamic equilibrium is established.

Logical Diagram of Mutarotation

Caption: Equilibrium between anomers and the open-chain form.

Conclusion

The α and β anomers of 2,4-Di-O-methyl-D-glucose exhibit distinct physical properties that are a direct consequence of their stereochemistry at the anomeric carbon. While the synthesis and characterization of the β-anomer are well-documented, further research is needed to isolate and fully characterize the pure α-anomer, particularly through spectroscopic methods like NMR. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, separate, and analyze these important carbohydrate derivatives. A thorough understanding of the anomeric forms of 2,4-Di-O-methyl-D-glucose is essential for its application in synthetic chemistry and for the structural elucidation of complex carbohydrates.

References

The Chemical Relationship Between 2,4-Di-O-methyl-D-glucose and D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between 2,4-Di-O-methyl-D-glucose and its parent monosaccharide, D-glucose. Primarily, 2,4-Di-O-methyl-D-glucose is a partially methylated derivative of D-glucose. Its significance in carbohydrate chemistry lies not in a direct biological role, but as a crucial analytical standard in the structural elucidation of complex carbohydrates, such as polysaccharides. The presence of methyl groups at specific positions (C2 and C4) of the glucose ring prevents these positions from being involved in glycosidic linkages, a principle that is exploited in methylation analysis to determine the substitution patterns of glucose residues within a polymer.

Core Concepts at a Glance

2,4-Di-O-methyl-D-glucose is synthesized from D-glucose through a series of chemical modifications involving the strategic use of protecting groups to allow for selective methylation. Its primary application is in a powerful technique known as glycosyl linkage analysis (or methylation analysis). In this method, a polysaccharide is fully methylated, then hydrolyzed into its constituent monosaccharides. The original linkage points are revealed as unmethylated hydroxyl groups. By identifying the resulting partially methylated monosaccharides, such as 2,4-Di-O-methyl-D-glucose, researchers can deduce the original positions of glycosidic bonds in the polysaccharide.

Quantitative Data Summary

The following table summarizes and compares the key physicochemical properties of D-glucose and its 2,4-di-O-methyl derivative.

| Property | D-Glucose | 2,4-Di-O-methyl-D-glucose |

| Molecular Formula | C₆H₁₂O₆ | C₈H₁₆O₆[1] |

| Molecular Weight | 180.16 g/mol | 208.21 g/mol [1] |

| Melting Point | 146 °C (α-anomer), 150 °C (β-anomer) | 128-130 °C[2] |

| Specific Rotation ([α]D) | +112° (initial, α-anomer) to +52.7° (equilibrium)[3] | +37.3° (initial) to +76.5° (equilibrium)[2] |

Elucidating the Chemical Relationship and Synthesis

The structural relationship between D-glucose and 2,4-Di-O-methyl-D-glucose is that of a parent molecule and its derivative. The synthesis of the latter from the former is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity.

Caption: Synthetic pathway from D-glucose to 2,4-Di-O-methyl-D-glucose.

Experimental Protocols

Synthesis of 2,4-Di-O-methyl-D-glucose

The following protocol is based on the method described by Van Cleve and Schaefer.[2] This synthesis involves the protection of the primary hydroxyl group at C6, followed by methylation of the remaining free hydroxyls, and subsequent deprotection and hydrolysis.

Step 1: Preparation of Phenyl 6-O-trityl-β-D-glucopyranoside

-

Dissolve phenyl β-D-glucopyranoside in anhydrous pyridine (B92270).

-

Add triphenylmethyl chloride (trityl chloride) in a slight molar excess.

-

Allow the reaction to proceed at room temperature with stirring for 24-48 hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trityl derivative.

-

Purify the product by crystallization or column chromatography.

Step 2: Methylation

-

Dissolve the phenyl 6-O-trityl-β-D-glucopyranoside in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride, portion-wise at 0°C.

-

Add methyl iodide and allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with methanol (B129727).

-

Extract the product into an organic solvent and wash with water.

-

Dry the organic phase and concentrate to obtain the crude methylated product.

Step 3: Detritylation

-

Dissolve the methylated product in a solvent such as chloroform.

-

Add a solution of hydrogen bromide in acetic acid at 0°C.

-

Stir the reaction for a short period (e.g., 1-2 minutes) until the trityl group is cleaved.

-

Quench the reaction with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product, wash, dry, and concentrate the organic layer.

-

Purify the resulting phenyl 2,4-di-O-methyl-β-D-glucoside by chromatography or crystallization.

Step 4: Hydrolysis

-

Dissolve the purified phenyl 2,4-di-O-methyl-β-D-glucoside in a dilute acid solution (e.g., 1 M sulfuric acid).

-

Heat the mixture at reflux for several hours.

-

Cool the reaction and neutralize with a suitable base (e.g., barium carbonate).

-

Filter to remove the precipitate and concentrate the filtrate to obtain crude 2,4-Di-O-methyl-D-glucose.

-

Purify the final product by crystallization.

Caption: Experimental workflow for the synthesis of 2,4-Di-O-methyl-D-glucose.

Glycosyl Linkage Analysis of a Polysaccharide

This protocol outlines the general steps for determining the glycosidic linkages in a polysaccharide, a process where 2,4-Di-O-methyl-D-glucose would be identified as a product indicating a glucose residue linked at positions 1, 3, and 6.

Step 1: Permethylation

-

Dry the polysaccharide sample thoroughly.

-

Dissolve the sample in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Add a strong base, typically powdered sodium hydroxide (B78521) or a sodium dimsyl solution.

-

Add methyl iodide (CH₃I) and stir the mixture at room temperature until complete methylation is achieved.

-

Quench the reaction with water and extract the permethylated polysaccharide into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry, and evaporate the solvent.

Step 2: Hydrolysis

-

Hydrolyze the permethylated polysaccharide using an acid, such as 2 M trifluoroacetic acid (TFA), at a high temperature (e.g., 121°C) for 1-2 hours.

-

Remove the acid by evaporation, often with co-distillation with methanol or isopropanol.

Step 3: Reduction

-

Dissolve the resulting partially methylated monosaccharides in water.

-

Reduce the monosaccharides to their corresponding alditols using a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C1, which aids in mass spectrometric identification.

-

Neutralize the excess reducing agent with acetic acid.

-

Remove the resulting borates by co-evaporation with methanol.

Step 4: Acetylation

-

Acetylate the free hydroxyl groups of the partially methylated alditols using acetic anhydride (B1165640) with a catalyst, such as pyridine or 1-methylimidazole, or by heating.

-

Quench the reaction with water.

-

Extract the partially methylated alditol acetates (PMAAs) into an organic solvent.

-

Wash the organic layer, dry, and concentrate the sample for analysis.

Step 5: GC-MS Analysis

-

Inject the PMAA sample into a gas chromatograph-mass spectrometer (GC-MS).

-

The PMAAs are separated based on their volatility and retention times.

-

The mass spectrometer fragments the eluting compounds, and the resulting fragmentation patterns are used to identify the original positions of methylation, and thus the linkage positions in the polysaccharide. The identification of the alditol acetate (B1210297) of 2,4-di-O-methyl-D-glucose would indicate a (1→3,6)-linked glucose residue.

Caption: Experimental workflow for glycosyl linkage analysis.

References

Methodological & Application

Application Notes and Protocols for Polysaccharide Methylation Analysis Featuring 2,4-Di-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction